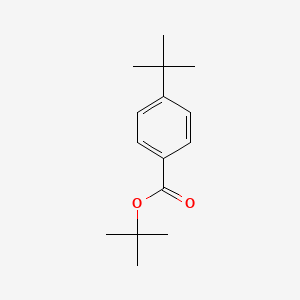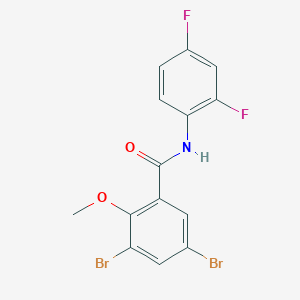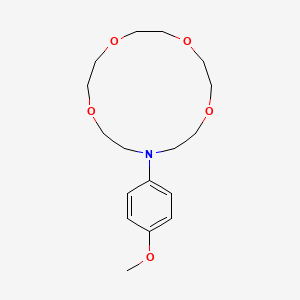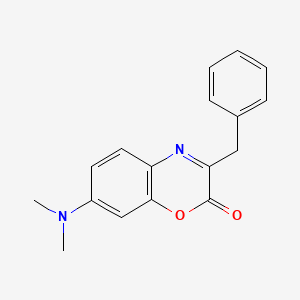
tert-Butyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-tert-butylbenzoate: is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl 4-tert-butylbenzoate involves the esterification of 4-tert-butylbenzoic acid with tert-butyl alcohol. This reaction typically requires a catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-tert-butylbenzoic acid.
Reduction: 4-tert-butylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of polymers and resins .
Biology and Medicine: In biological research, this compound is used as a model substrate to study enzyme-catalyzed ester hydrolysis. It is also investigated for its potential use in drug delivery systems due to its stability and lipophilicity .
Industry: this compound is used in the production of fragrances and flavoring agents. It is also used as a plasticizer in the manufacturing of flexible plastics .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of 4-tert-butylbenzoic acid and tert-butyl alcohol. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group .
Comparaison Avec Des Composés Similaires
- Methyl 4-tert-butylbenzoate
- Ethyl 4-tert-butylbenzoate
- Vinyl 4-tert-butylbenzoate
Comparison: tert-Butyl 4-tert-butylbenzoate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and increase the compound’s stability compared to its methyl and ethyl counterparts. This makes it more resistant to hydrolysis and oxidation, enhancing its utility in various applications .
Propriétés
Numéro CAS |
92279-83-9 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
tert-butyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-9-7-11(8-10-12)13(16)17-15(4,5)6/h7-10H,1-6H3 |
Clé InChI |
CWCYOZJGIQEEKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)



![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)




